molecular formula C8H5F5 B1398158 3,4-Difluoro-5-methylbenzotrifluoride CAS No. 1806370-13-7

3,4-Difluoro-5-methylbenzotrifluoride

Cat. No.: B1398158
CAS No.: 1806370-13-7
M. Wt: 196.12 g/mol
InChI Key: FLKZMAIWGAEFRA-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-methylbenzotrifluoride is a fluorinated aromatic compound that has garnered significant attention in various fields of research due to its unique chemical structure and biological activity. This compound is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzene ring, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-5-methylbenzotrifluoride typically involves the fluorination of a suitable precursor compound. One common method is the direct fluorination of 5-methylbenzotrifluoride using a fluorinating agent such as elemental fluorine or a fluorinating reagent like Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-methylbenzotrifluoride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms on the benzene ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzotrifluoride derivatives, while oxidation and reduction reactions can produce different functionalized compounds.

Scientific Research Applications

3,4-Difluoro-5-methylbenzotrifluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems and the development of new drugs.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-methylbenzotrifluoride depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-2-methylbenzotrifluoride
  • 2,6-Difluoro-3-methylbenzotrifluoride
  • 2-Chloro-3-methylbenzotrifluoride
  • 2-Bromo-3-methylbenzotrifluoride

Uniqueness

3,4-Difluoro-5-methylbenzotrifluoride is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group on the benzene ring. This unique arrangement imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

1,2-difluoro-3-methyl-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5/c1-4-2-5(8(11,12)13)3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKZMAIWGAEFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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